molecular formula C8H9BN2O2 B1386761 6-methyl-1H-indazol-4-yl-4-boronic acid CAS No. 1310383-73-3

6-methyl-1H-indazol-4-yl-4-boronic acid

Cat. No.: B1386761
CAS No.: 1310383-73-3
M. Wt: 175.98 g/mol
InChI Key: HCNSRGVLIRIFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-1H-indazol-4-yl-4-boronic acid is a boronic acid derivative with the molecular formula C8H9BN2O2. This compound is part of the indazole family, which is known for its significant biological and chemical properties.

Preparation Methods

The synthesis of 6-methyl-1H-indazol-4-yl-4-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl or vinyl boronic acid, aryl or vinyl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

    Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial production methods for boronic acids often involve similar coupling reactions but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

6-methyl-1H-indazol-4-yl-4-boronic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides) . Major products formed from these reactions include various substituted indazole derivatives, which can have significant biological activity .

Properties

IUPAC Name

(6-methyl-1H-indazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-5-2-7(9(12)13)6-4-10-11-8(6)3-5/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNSRGVLIRIFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=C1C=NN2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-1H-indazol-4-yl-4-boronic acid
Reactant of Route 2
Reactant of Route 2
6-methyl-1H-indazol-4-yl-4-boronic acid
Reactant of Route 3
6-methyl-1H-indazol-4-yl-4-boronic acid
Reactant of Route 4
Reactant of Route 4
6-methyl-1H-indazol-4-yl-4-boronic acid
Reactant of Route 5
6-methyl-1H-indazol-4-yl-4-boronic acid
Reactant of Route 6
6-methyl-1H-indazol-4-yl-4-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.